![molecular formula C20H20N4O2 B2918859 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2319636-26-3](/img/structure/B2918859.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative with a 2,4’-bipyridinylmethyl group and a 4-methoxybenzyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal and organic chemistry . The 2,4’-bipyridinylmethyl group might contribute to the compound’s ability to form complexes with metal ions, while the 4-methoxybenzyl group could potentially enhance the compound’s lipophilicity, which might affect its biological activity .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the bipyridine and urea moieties. The methoxy group on the benzyl moiety might introduce some steric hindrance .Chemical Reactions Analysis
Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bipyridine moiety might make the compound capable of forming complexes with metal ions .Aplicaciones Científicas De Investigación
Solar Energy Conversion
This compound has potential applications in solar energy conversion, particularly in the development of molecular solar thermal (MOST) energy storage materials . These materials can store solar energy and release it upon demand, which is crucial for creating sustainable energy solutions. The structural design of such compounds, including “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea”, can significantly influence their energy storage density and efficiency.
Molecular Electronics
In the realm of molecular electronics, this compound could be used to create single-molecule junctions that act as molecular switches, diodes, and transistors . These components are essential for the miniaturization of electronic devices and could lead to the development of new types of computing systems that are more efficient and consume less power.
Supramolecular Chemistry
Supramolecular chemistry explores the use of non-covalent interactions for various applications, including the analysis and separation of chemical compounds, and the design of new materials . “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could play a role in the development of supramolecular assemblies that are fundamental for creating highly selective sensors and innovative materials.
Herbicides
The viologens, which are derivatives of 4,4’-bipyridine, have been used as herbicides . While specific information on the herbicidal activity of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” is not readily available, its structural similarity to known herbicidal compounds suggests potential applications in this field.
Electrochromism
Compounds related to “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” have been studied for their electrochromic properties . These properties are valuable for creating smart windows, displays, and mirrors that can change color or transparency in response to an electrical stimulus.
Organic Synthesis
The compound’s structural components, such as the 4-methoxybenzyl group, are used in organic synthesis, particularly in the preparation of esters . These esters are valuable intermediates in the synthesis of various organic molecules, indicating that “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could be a useful reagent in synthetic chemistry.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-4-2-15(3-5-18)13-23-20(25)24-14-16-6-11-22-19(12-16)17-7-9-21-10-8-17/h2-12H,13-14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNTDJLLPWJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)

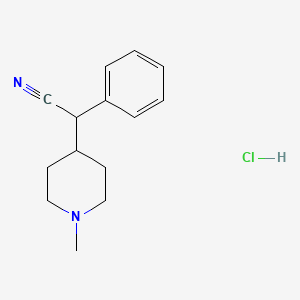
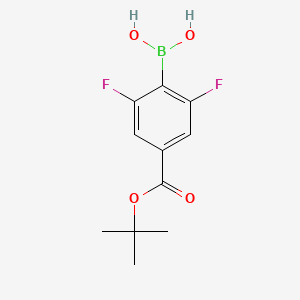
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)
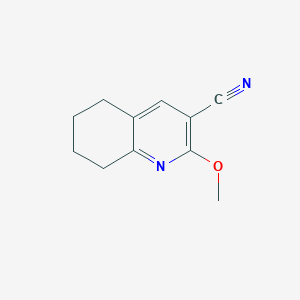


![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)
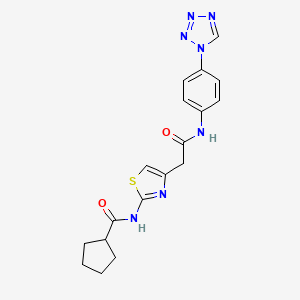
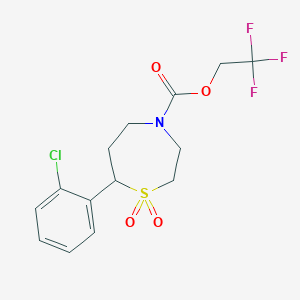
![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)
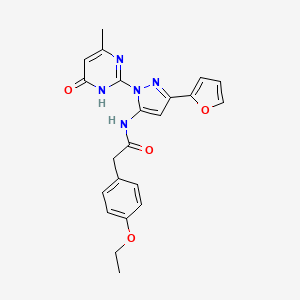
![2-Cyclopropyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2918799.png)